molecular formula C12H10BrNO B3199236 2-(4-Bromophenoxy)-5-methylpyridine CAS No. 1016812-08-0

2-(4-Bromophenoxy)-5-methylpyridine

Cat. No.: B3199236
CAS No.: 1016812-08-0
M. Wt: 264.12 g/mol
InChI Key: RZXUVVWLPHZLQB-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-5-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a bromophenoxy group at the 2-position and a methyl group at the 5-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-5-methylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromophenol and 5-methylpyridine.

    Formation of 4-Bromophenoxy Intermediate: 4-Bromophenol is reacted with a suitable base, such as sodium hydride, in the presence of a solvent like dimethylformamide to form the 4-bromophenoxy anion.

    Nucleophilic Substitution: The 4-bromophenoxy anion is then reacted with 2-chloro-5-methylpyridine under nucleophilic substitution conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reactants: Large quantities of 4-bromophenol and 5-methylpyridine are handled using automated systems.

    Optimized Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-5-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The bromophenoxy group can be reduced to a phenoxy group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 2-(4-Bromophenoxy)-5-carboxypyridine.

    Reduction: 2-(Phenoxy)-5-methylpyridine.

    Substitution: 2-(4-Aminophenoxy)-5-methylpyridine or 2-(4-Thiophenoxy)-5-methylpyridine.

Scientific Research Applications

2-(4-Bromophenoxy)-5-methylpyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is employed in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

    Biological Studies: The compound is used in biological research to study its effects on various biological pathways and its potential as a bioactive molecule.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenoxy)ethanol: Similar structure but with an ethanol group instead of a pyridine ring.

    4-Bromophenol: Lacks the pyridine ring and methyl group.

    2-(4-Bromophenoxy)tetrahydropyran: Contains a tetrahydropyran ring instead of a pyridine ring.

Uniqueness

2-(4-Bromophenoxy)-5-methylpyridine is unique due to the presence of both a bromophenoxy group and a methyl-substituted pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4-bromophenoxy)-5-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-9-2-7-12(14-8-9)15-11-5-3-10(13)4-6-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXUVVWLPHZLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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